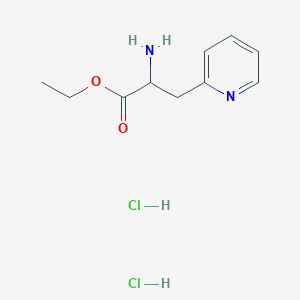

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQBRRAWFWTBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741487 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-87-1 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Pyridinyl Propanoates: A Technical Guide for Researchers

An In-depth Examination of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride and its Isomeric Landscape in Drug Discovery

For chemists and pharmacologists in the intricate world of drug development, precision is paramount. The specific arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potential therapeutic into an inert or even harmful substance. This guide delves into the technical details of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a compound whose significance is best understood by contrasting it with its well-documented isomer, a key building block in modern medicine.

While public-domain information on the synthesis and application of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is limited, its structural features suggest its potential as a designer amino acid for incorporation into peptides or as a chiral ligand in asymmetric synthesis. This guide will first outline the known properties of this specific molecule and then provide a comprehensive analysis of its isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, to offer valuable context and practical insights for laboratory applications.

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride: The Target Molecule

This compound is an α-amino acid ester derivative, characterized by a pyridine ring attached to the β-carbon of a propanoate backbone. The presence of the amino group at the α-position makes it a structural analogue of the natural amino acid histidine, with the imidazole ring replaced by pyridine.

Core Identification and Properties

A crucial first step in any research endeavor is the unambiguous identification of the chemical entity.

| Property | Value | Source |

| CAS Number | 33560-87-1 | |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O₂ | |

| Molecular Weight | 267.15 g/mol | |

| Physical Form | Solid | |

| Storage | Room temperature, keep dry and cool |

A Note on Data Scarcity and Potential Synthetic Pathways

As of early 2026, detailed, peer-reviewed synthetic protocols and applications for Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride are not widely available in the public domain. However, based on established principles of organic chemistry, one can postulate logical synthetic routes. A plausible approach would involve the nucleophilic substitution of a suitable leaving group at the 3-position of an alanine ester derivative with a 2-pyridinyl organometallic reagent, or the asymmetric hydrogenation of a corresponding enamine precursor. The synthesis of α-amino esters with pyridinyl side chains has been explored through methods like photoreductive dual radical cross-coupling, which could be adapted for this target.[1]

The incorporation of pyridine moieties into amino acid structures is a known strategy to introduce specific physicochemical properties into peptides and other bioactive molecules.[2] Pyridine rings can act as hydrogen bond acceptors, participate in π-stacking interactions, and influence the overall conformation of a peptide chain.

The Isomer of Significance: Ethyl 3-(pyridin-2-ylamino)propanoate

In stark contrast to the data scarcity for the 2-amino isomer, its structural counterpart, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS Number: 103041-38-9), is a well-documented and industrially significant compound. It serves as a critical intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[3][4][5] Understanding the synthesis and handling of this isomer provides invaluable insights for researchers working with related structures.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Field-Proven Protocol

The most common synthesis of this β-amino acid ester is a Michael addition reaction between 2-aminopyridine and ethyl acrylate.[3][4][5]

Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine and anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Reagents: While stirring, add ethyl acrylate to the mixture.

-

Catalyst Introduction: Slowly add trifluoromethanesulfonic acid as a catalyst. The use of a strong acid catalyst is crucial to protonate the pyridine ring, thereby increasing the electrophilicity of the ethyl acrylate and facilitating the nucleophilic attack by the exocyclic amino group of 2-aminopyridine.

-

Reaction: Heat the reaction mixture to 120-160 °C for 16-20 hours.[3] The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by washing with a non-polar solvent like petroleum ether, followed by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield the pure product as a white solid.[3][6]

Self-Validating System: The purity of the final product can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of 48-50°C is a key physical constant for characterization.[6]

The Role in Drug Development: A Gateway to Dabigatran

The significance of Ethyl 3-(pyridin-2-ylamino)propanoate lies in its role as a precursor to Dabigatran, a widely prescribed oral anticoagulant. This underscores the importance of pyridinyl amino acid derivatives in medicinal chemistry.

Caption: Role as a key intermediate in drug synthesis.

Conclusion: The Importance of Isomeric Purity and Future Research Directions

This guide highlights a common challenge in chemical research: the disparity in available information for closely related isomers. While Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride remains a compound with potential yet to be fully explored, its structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, serves as a testament to the profound impact that pyridinyl amino acid derivatives can have in drug discovery.

For researchers, the key takeaways are:

-

CAS Numbers are Critical: The distinct CAS numbers for these isomers (33560-87-1 vs. 103041-38-9) are fundamental for accurate information retrieval and procurement.

-

Synthesis Dictates Application: The well-established synthesis for the 3-amino isomer has paved the way for its large-scale production and use in pharmaceuticals. The development of a robust synthetic route for the 2-amino isomer is a prerequisite for its future investigation.

-

Untapped Potential: The scarcity of data on Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride represents an opportunity for novel research in areas such as peptide chemistry, asymmetric catalysis, and the development of new bioactive molecules.

Future work in this area could focus on developing and publishing a reliable synthetic protocol for Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, followed by a thorough characterization of its properties and an exploration of its biological activities. Such studies would not only fill a gap in the scientific literature but also potentially unlock new avenues for drug discovery and development.

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.

-

Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. ACS Publications. [Link]

-

N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]

-

Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]

-

Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. [Link]

-

Synthesis of α-Hydroxyl and α-Amino Pyridinyl Esters via Photoreductive Dual Radical Cross-Coupling. PubMed. [Link]

-

Ethyl 3-(pyridin-2-yl)propanoate. PubChem. [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

-

Synthesis and Biological Activities of α-Amino Acylamines Derivatives Containing Furan and Pyridine Ring. Chemical Research in Chinese Universities. [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PubMed Central. [Link]

Sources

- 1. Synthesis of α-Hydroxyl and α-Amino Pyridinyl Esters via Photoreductive Dual Radical Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 4. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. Designed for professionals in research and drug development, this document synthesizes available data to offer insights into the molecule's behavior, underpinning its potential applications in medicinal chemistry and pharmaceutical sciences. We will delve into its chemical identity, physical characteristics, and the analytical methodologies crucial for its characterization, while also highlighting areas where further experimental data is needed.

Chemical Identity and Structure

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a pyridinyl amino acid ester derivative. The presence of a chiral center at the alpha-carbon, an ionizable amino group, a basic pyridine ring, and an ester functional group imparts a unique combination of properties to the molecule. The dihydrochloride salt form significantly influences its solubility and stability.

A clear understanding of its structure is fundamental. The following diagram illustrates the molecular structure of the protonated form as a dihydrochloride salt.

Figure 1: Chemical structure of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 33560-87-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂·2HCl | [2] |

| Linear Formula | C₁₀H₁₆Cl₂N₂O₂ | [2] |

| Molecular Weight | 267.15 g/mol | [1][2] |

| InChI | 1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | [2] |

| InChIKey | LGQBRRAWFWTBDN-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

| Property | Value | Remarks |

| Appearance | White to off-white solid | Based on supplier information. Visual inspection is the primary method of determination. |

| Melting Point | Data not available | The melting point of a related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, is 48-50°C[1][3]. Due to the dihydrochloride salt form, the melting point of the target compound is expected to be significantly higher and likely accompanied by decomposition. |

| Boiling Point | Data not available | As a salt, this compound is expected to decompose at high temperatures rather than boil. |

| Solubility | Data not available | The dihydrochloride salt form suggests good solubility in water and other polar protic solvents. Experimental determination in various pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH) is crucial. |

| pKa | Data not available | The molecule possesses two primary basic centers: the pyridine nitrogen and the α-amino group. The pKa of the pyridinium ion is typically around 5, while the pKa of the α-ammonium group of an amino acid ester is generally in the range of 7-8. Experimental determination via potentiometric titration or UV-spectrophotometry is recommended. |

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, the following established experimental protocols are recommended for a thorough characterization of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

Determination of Aqueous Solubility

The equilibrium solubility method is a gold-standard technique.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials containing purified water and various buffered solutions (e.g., pH 2, 4, 6.8, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or mol/L at each pH and temperature.

Figure 2: Workflow for Equilibrium Solubility Determination.

pKa Determination via Potentiometric Titration

This method allows for the determination of the ionization constants of the amino and pyridinyl groups.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specified volume of deionized water or a suitable co-solvent system if aqueous solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a strong base (e.g., NaOH), recording the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two expected pKa values will reflect the protonation/deprotonation of the pyridine ring and the primary amine.

Synthesis and Purification

While a specific synthesis protocol for Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is not detailed in the available literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common approach would involve the esterification of the corresponding amino acid, 2-amino-3-(pyridin-2-yl)propanoic acid, followed by the formation of the dihydrochloride salt.

The synthesis of the related isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, has been reported via the reaction of 2-aminopyridine with ethyl acrylate.[3][4] This highlights a potential route for obtaining the pyridinylpropanoate scaffold.

Purification of the final product would likely involve recrystallization from a suitable solvent system to obtain a high-purity crystalline solid. The choice of solvent would be guided by the solubility profile of the compound.

Analytical Characterization

A robust analytical package is essential to confirm the identity, purity, and stability of the compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, and the aromatic protons of the pyridine ring. The chemical shifts will be influenced by the protonation state of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The fragmentation pattern observed in MS/MS analysis can provide further structural information.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing purity and for quantification in various assays. Method development would involve optimizing the mobile phase composition, column chemistry, and gradient to achieve good separation of the main peak from any impurities.

Stability and Storage

The stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a critical parameter for its handling and formulation.

-

Solid-State Stability: As a crystalline dihydrochloride salt, the compound is expected to be relatively stable under standard storage conditions. However, it is recommended to store it in a well-sealed container, protected from light and moisture.

-

Solution Stability: The ester functionality is susceptible to hydrolysis, particularly at high or low pH and elevated temperatures. Stability studies in various buffered solutions are necessary to determine its degradation profile and shelf-life in solution.

Recommended Storage: Based on supplier data, the compound should be stored at room temperature, sealed in a dry environment.[2]

Conclusion and Future Directions

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a molecule with potential for further investigation in drug discovery and development. This guide has consolidated the available information on its physicochemical properties. However, there are significant data gaps, particularly concerning its melting point, solubility in various media, and pKa values. The outlined experimental protocols provide a clear path for generating this crucial data. A detailed, validated synthesis and comprehensive analytical characterization are also paramount for any future research endeavors. The insights gained from a complete physicochemical profile will be invaluable for formulating this compound and understanding its potential as a therapeutic agent or a key intermediate.

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

- 1. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a non-natural α-amino acid ester incorporating a pyridine moiety, represents a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the development of novel therapeutic agents due to the unique electronic and steric properties conferred by the pyridine ring, which can engage in various biological interactions. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. We will delve into three primary synthetic routes: the alkylation of glycine equivalents, the Strecker synthesis, and the asymmetric hydrogenation of dehydroamino acid precursors. Each method will be analyzed for its advantages, challenges, and practical applicability in a research and development setting. A detailed, step-by-step experimental protocol for a selected viable route is provided, alongside recommendations for purification and characterization.

Introduction: The Significance of Pyridine-Containing Amino Acids

Non-natural amino acids are crucial tools in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide and small-molecule drug candidates. The incorporation of heterocyclic scaffolds, such as pyridine, into amino acid frameworks can introduce unique conformational constraints, alter metabolic stability, and provide new vectors for molecular interactions with biological targets.[1][2] The pyridine ring, in particular, can act as a hydrogen bond acceptor and participate in π-stacking interactions, making it a valuable pharmacophore.[3] Ethyl 2-amino-3-(pyridin-2-yl)propanoate serves as a key intermediate for the synthesis of more complex molecules, including enzyme inhibitors and modulators of protein-protein interactions.

Strategic Approaches to Synthesis

The synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride can be approached through several distinct strategies. The choice of a particular route will depend on factors such as the desired stereochemical purity, available starting materials, scalability, and the specific capabilities of the laboratory. This guide will focus on three robust and well-established methodologies.

Route 1: Alkylation of a Glycine Enolate Equivalent

This approach relies on the formation of a nucleophilic glycine species (an enolate or its equivalent) and its subsequent reaction with an electrophilic pyridine-containing side chain precursor. A common and effective strategy involves the use of a Schiff base of glycine ethyl ester, such as N-(diphenylmethylene)glycine ethyl ester. This protects the amino group and activates the α-carbon for deprotonation and subsequent alkylation.

The key electrophile in this synthesis is a 2-(halomethyl)pyridine, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The overall transformation is depicted below:

Figure 1: General scheme for the synthesis via alkylation of a glycine equivalent.

The primary advantage of this method is its versatility and the ready availability of the starting materials. However, achieving high yields can be challenging due to potential side reactions, and the use of strong bases like lithium diisopropylamide (LDA) requires careful handling of anhydrous conditions.

Route 2: The Strecker Amino Acid Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids.[4][5] This three-component reaction involves the treatment of an aldehyde with ammonia and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired amino acid, which can then be esterified.

For the synthesis of the target molecule, the starting aldehyde would be 2-pyridinecarboxaldehyde.

Figure 2: The Strecker synthesis pathway to the target amino acid ester.

This method is generally high-yielding and utilizes readily accessible starting materials. A significant consideration is the handling of highly toxic cyanide reagents, which necessitates stringent safety protocols. The final product of the Strecker synthesis is a racemic mixture, which would require a subsequent resolution step if a specific enantiomer is desired.

Route 3: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

For applications requiring enantiomerically pure forms of the target compound, asymmetric synthesis is the most efficient approach. A powerful strategy involves the catalytic asymmetric hydrogenation of a prochiral dehydroamino acid precursor. In this case, the precursor would be Ethyl 2-acetamido-3-(pyridin-2-yl)acrylate.

This precursor can be synthesized via an Erlenmeyer-Azlactone synthesis, starting from 2-pyridinecarboxaldehyde, N-acetylglycine, and acetic anhydride, followed by reaction with ethanol. The subsequent asymmetric hydrogenation, typically employing a chiral rhodium or iridium catalyst, introduces the stereocenter with high enantioselectivity.[6]

Figure 3: Asymmetric synthesis via hydrogenation of a dehydroamino acid derivative.

This route offers excellent control over the stereochemistry of the final product. However, it involves more synthetic steps and requires access to specialized chiral catalysts, which can be expensive.

Detailed Experimental Protocol: Alkylation of N-(Diphenylmethylene)glycine ethyl ester

This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate via the alkylation of a glycine equivalent, followed by conversion to the dihydrochloride salt. This route is chosen for its balance of practicality and accessibility of reagents in a standard organic synthesis laboratory.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| N-(Diphenylmethylene)glycine ethyl ester | 69555-14-2 | 267.32 | Commercially available.[5][7][8] |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.04 | Commercially available. |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | Highly reactive, handle with care. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Dry over sodium/benzophenone. |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous. |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | |

| Ethanolic HCl | N/A | N/A | Prepared by bubbling HCl gas through anhydrous ethanol. |

Step-by-Step Procedure

Figure 4: Detailed workflow for the synthesis and purification.

Part A: Alkylation

-

Preparation of 2-(Chloromethyl)pyridine: To a suspension of 2-(chloromethyl)pyridine hydrochloride in dichloromethane, add an equivalent of a mild base such as triethylamine at 0 °C. Stir for 30 minutes, filter the triethylammonium chloride salt, and use the filtrate containing the free base directly in the next step.

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-(diphenylmethylene)glycine ethyl ester (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the enolate is indicated by a color change and cessation of hydrogen evolution.

-

Alkylation Reaction: Cool the enolate solution back to 0 °C.

-

Add the previously prepared solution of 2-(chloromethyl)pyridine in THF dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amino ester.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Deprotection and Salt Formation

-

Hydrolysis: Dissolve the purified protected amino ester in a mixture of THF and 3M aqueous HCl.

-

Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove the benzophenone byproduct.

-

Carefully basify the aqueous layer to pH ~9-10 with a cold solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of Ethyl 2-amino-3-(pyridin-2-yl)propanoate.

-

Dihydrochloride Salt Formation: Dissolve the free base in a minimal amount of anhydrous ethanol.

-

Cool the solution in an ice bath and add a solution of ethanolic HCl (prepared by bubbling dry HCl gas through anhydrous ethanol) dropwise until the solution is acidic and a precipitate forms.

-

Allow the mixture to stand at 0-4 °C to complete crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: To characterize the crystalline solid.

Conclusion

The synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride can be successfully achieved through several synthetic routes. The alkylation of a glycine equivalent, as detailed in this guide, offers a practical and versatile approach for laboratory-scale synthesis. For applications requiring high enantiopurity, the asymmetric hydrogenation of a dehydroamino acid precursor is the preferred method, albeit with increased complexity and cost. The Strecker synthesis remains a viable option for producing racemic material. The choice of the optimal synthetic strategy will ultimately be guided by the specific research or development objectives. This guide provides the necessary foundational knowledge and a detailed protocol to enable researchers to confidently synthesize this valuable non-natural amino acid ester for their scientific endeavors.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. N-(Diphenylmethylene)glycine ethyl ester 98 69555-14-2 [sigmaaldrich.com]

- 6. Highly enantioselective asymmetric hydrogenation of beta-acetamido dehydroamino acid derivatives using a three-hindered quadrant rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(二苯基亚甲基)甘氨酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. biosynth.com [biosynth.com]

Navigating the Solubility Landscape of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a key physicochemical property influencing its developability as a potential therapeutic agent. Recognizing the current scarcity of publicly available solubility data for this specific molecule, this document shifts from a simple data repository to an in-depth instructional manual. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to independently assess the solubility profile of this compound. By integrating theoretical principles with field-proven experimental protocols, this guide serves as a self-validating system for generating reliable and reproducible solubility data, a critical step in the pre-formulation and formulation development phases.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and high inter-individual variability. For ionizable compounds such as Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, solubility is not a single value but a dynamic property influenced by the surrounding environment, most notably pH.[1][2]

1.1. Molecular Profile: Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride

To understand the solubility characteristics of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a close examination of its molecular structure is imperative. The molecule is comprised of a pyridine ring, an ethyl propanoate backbone, and an amino group. The presence of the basic pyridine nitrogen and the primary amine allows for the formation of a dihydrochloride salt. This salt form is generally expected to exhibit higher aqueous solubility compared to its free base counterpart, a common strategy employed in pharmaceutical development to enhance the dissolution of basic drugs.[3]

The zwitterionic nature of the amino acid-like portion of the molecule, coupled with the ionizable pyridine ring, suggests a complex solubility behavior that is highly dependent on the pH of the medium.[4][5][6][7] At its isoelectric point, the molecule will have a net neutral charge, likely resulting in minimum aqueous solubility. As the pH deviates from the isoelectric point, the molecule will become progressively more charged, leading to a significant increase in solubility.[5][7]

1.2. Addressing the Data Gap: A Methodological Approach

A thorough search of the scientific literature and chemical databases reveals a significant gap in the availability of specific solubility data for Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. It is crucial to distinguish this compound from its isomer, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS RN: 103041-38-9), for which some data is available.[8][9][10] The distinct positioning of the amino group and the presence of the dihydrochloride salt in the target compound will lead to substantially different physicochemical properties.

This guide, therefore, pivots from data presentation to a detailed exposition of the methodologies required to generate this critical data in a reliable and reproducible manner.

Theoretical Framework for Solubility

The solubility of a pharmaceutical salt is a multifaceted phenomenon governed by the interplay of the solid-state properties of the compound and its interactions with the solvent.

2.1. The Impact of pH on Ionizable Compounds

For a compound with multiple ionizable centers like Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, the Henderson-Hasselbalch equation provides a foundational model for predicting the pH-dependent solubility. The overall solubility will be a sum of the intrinsic solubility of the neutral species and the concentrations of the various ionized forms. The pKa values of the pyridine nitrogen and the amino group are critical parameters in this regard.

2.2. Solvent Effects: Beyond Aqueous Media

While aqueous solubility is paramount for oral drug delivery, understanding the solubility in non-aqueous and co-solvent systems is vital for formulation development, particularly for parenteral and topical dosage forms. The polarity of the solvent, its ability to form hydrogen bonds, and the dielectric constant are key factors influencing the dissolution of a polar, ionic compound. Pyridine and its derivatives are known to be miscible with a wide range of organic solvents, a property that may be leveraged in formulation strategies.[11][12][13][14]

2.3. The "Common Ion" Effect

When dealing with a chloride salt, the presence of chloride ions from other sources (e.g., in physiological fluids or buffered solutions) can suppress the solubility of the salt. This "common ion" effect should be a consideration when designing solubility experiments and interpreting in vivo performance.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[15] The following protocol is a robust, self-validating system for generating accurate solubility data.

3.1. Materials and Equipment

-

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride (of known purity)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and other relevant pH values)

-

Selected organic solvents and co-solvent mixtures

3.2. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

3.3. Detailed Protocol

-

Preparation of Solutions: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8). Prepare any desired organic or co-solvent systems.

-

Sample Preparation: Add an excess amount of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride to a series of vials containing a known volume of each solvent system. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

-

Sample Collection and Separation: Once equilibrium is established, carefully withdraw an aliquot of the supernatant. It is critical to separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible syringe filter (e.g., 0.22 µm).

-

Sample Analysis: Accurately dilute the clear supernatant to a concentration that falls within the linear range of a validated analytical method, such as HPLC-UV. Quantify the concentration of the dissolved compound against a standard curve.

-

pH Measurement: After sampling, measure the pH of the remaining saturated solution to determine the equilibrium pH.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

3.4. Self-Validating System: Ensuring Trustworthiness

-

Visual Confirmation: At the end of the experiment, there should still be visible excess solid in each vial, confirming that a saturated solution was achieved.

-

Time to Equilibrium: The concentration-time profile should plateau, indicating that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate to assess the variability of the results.

Data Presentation and Interpretation

Once the experimental data is generated, it should be presented in a clear and concise manner to facilitate interpretation and comparison.

4.1. Tabular Summary of Solubility Data

| Solvent System | pH (initial) | pH (equilibrium) | Temperature (°C) | Solubility (mg/mL) ± SD |

| 0.1 N HCl | 1.2 | 25 | To be determined | |

| Acetate Buffer | 4.5 | 25 | To be determined | |

| Phosphate Buffer | 6.8 | 25 | To be determined | |

| Water | ~7.0 | 25 | To be determined | |

| Methanol | N/A | N/A | 25 | To be determined |

| Ethanol | N/A | N/A | 25 | To be determined |

| DMSO | N/A | N/A | 25 | To be determined |

| Other Solvents | To be determined |

4.2. Graphical Representation: The pH-Solubility Profile

A plot of the logarithm of solubility versus pH is a powerful tool for visualizing the impact of pH on the solubility of an ionizable compound. This profile is essential for predicting the in vivo dissolution behavior of the drug in different regions of the gastrointestinal tract.

Caption: Illustrative pH-Solubility Profile.

Conclusion and Future Directions

References

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

BioCrick. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

- Serajuddin, A. T. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(8), 1957-1969.

- Lazzari, P., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(39), 17469-17485.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Fluka, C. H. (1991). Mutual solubility of water and pyridine derivatives.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 644405.

- Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 143-147.

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

- Zettl, H., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(31), 17336-17346.

- Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 595, 120228.

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

- Tall, D., & Collins, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(1), 16-18.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 9. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 10. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. Pyridine [chemeurope.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a compound of interest for researchers and professionals in drug development. In the absence of direct public stability data for this specific molecule, this document leverages first-principle chemical knowledge to predict its stability profile. We will dissect the molecule's structure, identify labile functional groups, and propose the most probable degradation pathways under various stress conditions. Furthermore, this guide outlines a complete, self-validating experimental protocol for a forced degradation study, designed to rigorously assess the compound's intrinsic stability. This includes detailed methodologies, analytical techniques, and data presentation strategies, offering a robust framework for its characterization.

Introduction: Understanding the Molecule

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a complex organic molecule featuring several key functional groups that will dictate its chemical stability. As a dihydrochloride salt, the compound is supplied in an acidic form, which will influence its behavior in solution. The core structure consists of an ethyl ester, a primary amine, and a pyridine ring. Each of these moieties exhibits known susceptibilities to degradation under specific environmental conditions. A thorough understanding of these potential liabilities is the first step in designing a comprehensive stability testing program.

The pyridine moiety is a common heterocycle in pharmaceuticals and is known to contribute to metabolic stability and cell permeability.[1][2] However, the overall stability of the molecule will be a function of its weakest points. Therefore, a systematic evaluation of its susceptibility to hydrolysis, oxidation, thermal stress, and photolysis is paramount.[3][4]

Predicted Degradation Pathways

Based on the functional groups present in Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, several degradation pathways can be anticipated.

Hydrolytic Degradation

The most probable degradation pathway for this molecule is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acid and base.[3][4] Given that the compound is a dihydrochloride salt, it will generate an acidic solution when dissolved in water, which can autocatalyze the hydrolysis.

-

Acid-Catalyzed Hydrolysis : In the presence of water and acid, the ester can be cleaved to yield the corresponding carboxylic acid, 2-amino-3-(pyridin-2-yl)propanoic acid, and ethanol.[5][6][7] This is a reversible reaction, but in a dilute aqueous solution, the equilibrium will favor the hydrolysis products.[5][7][8]

-

Base-Catalyzed Hydrolysis (Saponification) : In alkaline conditions, the ester will undergo rapid and irreversible hydrolysis to form the carboxylate salt and ethanol.

Oxidative Degradation

The primary amine and the pyridine ring are potential sites for oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the primary amine could undergo more complex oxidative degradation.

Thermal Degradation

Amino acids and their derivatives can undergo decarboxylation and other degradation reactions at elevated temperatures.[9][10][11] The stability of the compound in solid form and in solution at various temperatures should be investigated.

Photodegradation

Pyridine-containing compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce reactions, leading to the formation of photoproducts.

The following diagram illustrates the potential degradation pathways:

Caption: Predicted degradation pathways for Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

Experimental Design: A Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[3][4] The following is a comprehensive protocol for such a study.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical tool for this study. The method should be capable of separating the parent compound from all potential degradation products. A mass spectrometer (MS) detector can be coupled with the HPLC to aid in the identification of the degradation products.

Table 1: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for amines and is compatible with MS. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 30 minutes | To elute a wide range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| Detection Wavelength | 260 nm (or as determined by UV scan) | Pyridine-containing compounds typically have a strong absorbance in this region. |

Forced Degradation Experimental Protocol

The following diagram outlines the experimental workflow for the forced degradation study:

Caption: Experimental workflow for the forced degradation study.

-

Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 1, 2, 4, and 8 hours (base hydrolysis is often faster).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in a vial and heat it at 80°C. Analyze at appropriate time points by dissolving a portion in the initial solvent.

-

Solution State: Incubate the stock solution at 80°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

Data Evaluation and Presentation

The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.

Table 2: Example Data Summary from Forced Degradation Study

| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 85.2 | 14.1 | <0.5 | 99.3 | |

| 24 | 65.7 | 33.5 | 0.8 | 100.0 | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 2 | 45.3 | 53.9 | <0.5 | 99.2 | |

| 8 | <1.0 | 98.5 | 0.5 | 99.0 | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 24 | 95.1 | 4.2 | <0.5 | 99.3 | |

| 80°C (Solution) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 24 | 92.5 | 6.8 | <0.5 | 99.3 | |

| Photostability | - | 98.2 | 1.5 | <0.5 | 99.7 |

Conclusions and Recommendations

This technical guide provides a predictive assessment of the stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride and a detailed experimental plan to confirm these predictions. The primary anticipated degradation pathway is hydrolysis of the ethyl ester, which is expected to be significant under both acidic and basic conditions. The pyridine and amine functionalities introduce the possibility of oxidative degradation.

It is strongly recommended that the outlined forced degradation study be performed to:

-

Confirm the predicted degradation pathways.

-

Identify and characterize any unknown degradation products.

-

Develop and validate a stability-indicating analytical method.

-

Inform decisions on formulation development, packaging, and storage conditions.

By following the protocols detailed in this guide, researchers and drug development professionals can establish a comprehensive and scientifically sound stability profile for Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.

- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (n.d.). Google Patents.

-

Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15324-15349. [Link]

-

Chen, Y.-C., et al. (2022). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 27(19), 6268. [Link]

-

Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022, April 27). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Fortum stability in different disposable infusion devices by pyridine assay. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 13(2), e0191223. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

-

Thermal degradation of 18 amino acids during pyrolytic processes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved January 23, 2026, from [Link]

-

Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2014, October 2). BioPharm International. Retrieved January 23, 2026, from [Link]

-

Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 913-933. [Link]

-

Ester to Acid - Common Conditions. (n.d.). The University of Sheffield. Retrieved January 23, 2026, from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

-

Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved January 23, 2026, from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Weiss, I. M., et al. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Alsante, K. M., et al. (2022, November 1). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

-

The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Does thermal degradation of amino acids destroy their functionality? (n.d.). Reddit. Retrieved January 23, 2026, from [Link]

-

Thermal degradation of amino acid salts in CO2 capture | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Unexpected Discovery of Saturated Pyridine Mimetics. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. onyxipca.com [onyxipca.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

The Strategic Utility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-natural amino acids are foundational to the evolution of peptide and small-molecule therapeutics, offering a route to enhanced potency, selectivity, and pharmacokinetic profiles. Among these, heteroaromatic amino acids have garnered significant attention for their ability to introduce unique steric and electronic properties, as well as to act as bioisosteres for natural residues. This guide focuses on Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a chiral building block of growing importance. We will delve into its intrinsic properties, stereoselective synthesis, and strategic applications, providing a comprehensive resource for its effective utilization in drug discovery and development programs.

Introduction: The Emergence of Pyridylalanines in Medicinal Chemistry

The incorporation of unnatural amino acids into bioactive molecules is a well-established strategy to overcome the limitations of natural peptide ligands, such as poor metabolic stability and low oral bioavailability. Pyridylalanines, a class of unnatural amino acids containing a pyridine ring, are particularly valuable. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, and its aromatic nature allows for π-stacking interactions. These features enable pyridylalanine residues to modulate the conformation and binding affinity of peptides and small molecules to their biological targets.[1]

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is the ethyl ester of 2-pyridylalanine, presented as a stable dihydrochloride salt. This form is particularly useful in synthesis due to the protection of the amino group as an ammonium salt and the pyridine nitrogen as a pyridinium salt, which can enhance solubility and ease of handling. The ester functionality provides a readily available handle for peptide coupling or further synthetic transformations.

Physicochemical and Stereochemical Properties

Understanding the fundamental properties of a chiral building block is paramount for its successful application.

Table 1: Physicochemical Properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride

| Property | Value | Source |

| CAS Number | 33560-87-1 | |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O₂ | |

| Molecular Weight | 267.15 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Store at room temperature in a dry, cool place | [2] |

The chirality of this building block resides at the α-carbon. The stereochemical integrity of this center is crucial for its biological activity. The (S)-enantiomer is typically the desired isomer for incorporation into L-peptide chains to mimic natural amino acids.

Asymmetric Synthesis: Crafting the Chiral Core

The enantioselective synthesis of the 2-pyridylalanine core is the most critical aspect of utilizing this building block. Several strategies have been developed to achieve high enantiopurity.

Method 1: Asymmetric Hydrogenation

One of the most efficient methods for establishing the chiral center is the asymmetric hydrogenation of a prochiral enamide precursor. This approach often utilizes chiral transition metal catalysts.

Caption: Asymmetric hydrogenation of a prochiral precursor.

This method can provide high enantiomeric excess (e.e.), often exceeding 95%. The choice of chiral ligand is critical for achieving high stereoselectivity.

Method 2: Chiral Auxiliary-Mediated Alkylation

Another robust strategy involves the use of a chiral auxiliary, such as a derivative of a natural amino acid like L-proline, to direct the stereoselective alkylation of a glycine enolate equivalent with a 2-halomethylpyridine.

Caption: Chiral auxiliary-mediated synthesis of 2-pyridylalanine.

While this method is effective, it requires additional steps for the attachment and removal of the chiral auxiliary.

Method 3: Biocatalytic Approaches

Enzymatic methods, such as the use of transaminases, offer a green and highly selective route to chiral amino acids. A transaminase can catalyze the conversion of a keto acid precursor to the corresponding amino acid with high enantioselectivity.

Final Synthetic Steps: Esterification and Salt Formation

Once the enantiomerically pure N-protected 2-pyridylalanine is obtained, the final steps to yield the target compound are straightforward.

Detailed Protocol: Fischer Esterification and Dihydrochloride Salt Formation

-

Esterification:

-

Suspend the N-protected 2-amino-3-(pyridin-2-yl)propanoic acid in anhydrous ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add a solution of HCl in ethanol. The HCl acts as a catalyst for the esterification and also forms the hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification and Dihydrochloride Formation:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

To ensure the formation of the dihydrochloride salt, the purified product can be dissolved in a minimal amount of a suitable solvent and treated with two equivalents of HCl (either as a gas or a solution in an organic solvent).

-

The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride as a stable, crystalline solid.

-

Applications in Drug Discovery and Development

The utility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride stems from the unique properties of the 2-pyridylalanine residue it provides.

Peptide and Peptidomimetic Synthesis

This building block is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of 2-pyridylalanine can:

-

Enhance Solubility and Stability: The hydrophilic nature of the pyridine ring can improve the aqueous solubility of peptides.[1]

-

Introduce Conformational Constraints: The steric bulk of the pyridyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity.

-

Serve as a Metal Chelating Moiety: The pyridine nitrogen can coordinate with metal ions, making it a useful residue for designing metallopeptides with catalytic or imaging applications.

-

Modulate Biological Activity: Replacing natural aromatic amino acids like phenylalanine or tyrosine with 2-pyridylalanine can significantly alter the biological activity of a peptide.[1]

Synthesis of Chiral Ligands

The amino acid scaffold of this building block makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. The pyridine moiety can act as a coordinating group for a metal center, while the stereocenter induces chirality in the catalytic process.

Development of Small-Molecule Therapeutics

Beyond peptides, the 2-pyridylalanine core is a valuable fragment in the design of small-molecule drugs. The pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions within a target's binding site.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a versatile and valuable chiral building block for medicinal chemistry and drug discovery. Its unique combination of a chiral α-amino acid scaffold and a heteroaromatic side chain provides a powerful tool for the synthesis of novel peptides, peptidomimetics, chiral ligands, and small-molecule therapeutics with improved properties. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.

- Preparation method of 3-(2-pyridineamino)ethyl propionate. Google Patents.

-

Day, R. T., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8449–8460. [Link]

-

Ethyl 3-(pyridin-2-yl)propanoate. PubChem. Retrieved January 23, 2026, from [Link]

-

Miller, S. C., & Miller, M. J. (2009). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-Acyl Imines. Journal of the American Chemical Society, 131(16), 5757–5759. [Link]

-

Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2017). IUCrData, 2(1), x161869. [Link]

-

Larsen, B. D., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. European Journal of Medicinal Chemistry, 157, 106–118. [Link]

-

Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373–9381. [Link]

-

Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

-

Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

-

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Patsnap. Retrieved January 23, 2026, from [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863901. [Link]

- Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods. Google Patents.

-

Jun, M., Yoon, N. M., & Liu, C. F. (1983). Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane. Journal of the Chemical Society, Dalton Transactions, (5), 999. [Link]

-

Lloyd, K., & Young, G. T. (1971). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 2890. [Link]

-

Schober, M., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemistryBioChem, 23(11), e202200141. [Link]

-

Bouattour, Y., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. [Link]

-

Hamada, Y. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. In Progress in Medicinal Chemistry (Vol. 57, pp. 41–81). Elsevier. [Link]

-

Cheng, G.-J., & List, B. (2016). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Angewandte Chemie International Edition, 55(44), 13835–13839. [Link]

-

Supplementary Information. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Perdicchia, D., et al. (2004). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 47(22), 5435–5449. [Link]

-

Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. New Journal of Chemistry, 45(10), 4624–4628. [Link]

Sources

Methodological & Application

Application Note & Protocol: N-Acylation of Ethyl 2-Amino-3-(pyridin-2-yl)propanoate Dihydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Acylated Pyridinyl Amino Esters

N-acylated amino acids and their ester derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The incorporation of an acyl group onto the nitrogen atom of an amino acid can significantly modulate its physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability. This modification can also introduce new pharmacophoric features, enabling tailored interactions with biological targets. Specifically, derivatives of 3-(pyridin-2-yl)propanoate are of interest due to the presence of the pyridine ring, a common heterocycle in pharmaceuticals that can participate in hydrogen bonding and π-stacking interactions. The N-acylation of ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride provides a versatile platform for the synthesis of a diverse library of compounds with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents.

This application note provides a detailed protocol for the N-acylation of ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a common salt form of the parent amine. The protocol is based on the robust and widely utilized Schotten-Baumann reaction conditions, which involve the use of an acyl chloride in the presence of a base to facilitate the formation of an amide bond.

Reaction Mechanism and Rationale

The N-acylation of ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Neutralization of the Amine Salt: The starting material is a dihydrochloride salt, meaning the primary amine and the pyridine nitrogen are protonated. To render the primary amine nucleophilic, a base is required to deprotonate the ammonium salt, generating the free amine in situ. A tertiary amine base, such as triethylamine (TEA), is commonly employed for this purpose as it is non-nucleophilic and effectively scavenges the hydrogen chloride generated during the reaction.

-

Nucleophilic Attack: The liberated free amine, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Final Deprotonation: The resulting N-acylated product is initially protonated. The base present in the reaction mixture (e.g., triethylamine) removes this proton to yield the final, neutral N-acyl product and triethylammonium chloride as a byproduct.

The choice of an acyl chloride as the acylating agent is strategic due to its high reactivity, which typically leads to high yields and relatively short reaction times.

Experimental Workflow

The overall experimental workflow for the N-acylation of ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is depicted in the following diagram:

Caption: Experimental workflow for N-acylation.

Detailed Protocol: N-Acetylation with Acetyl Chloride

This protocol details the N-acetylation of ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride using acetyl chloride as the acylating agent.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride | N/A | 269.15 | 1.0 |

| Acetyl Chloride | 75-36-5 | 78.50 | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | N/A | N/A | 20 mL |

| Brine (saturated aqueous NaCl solution) | N/A | N/A | 20 mL |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |